molecular formula C18H17NO3 B7876188 (2E)-2-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile

(2E)-2-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile

Cat. No.: B7876188
M. Wt: 295.3 g/mol
InChI Key: HKABZTOSZIYENZ-GDNBJRDFSA-N
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Description

(2E)-2-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile is an organic compound characterized by the presence of two methoxy-substituted phenyl groups and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 4-methoxyphenylacetonitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, leading to the formation of primary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization with groups like halogens, nitro, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated, nitro, or alkyl-substituted derivatives.

Scientific Research Applications

(2E)-2-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of (2E)-2-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the acrylonitrile moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(3,4-dimethoxyphenyl)-3-phenylacrylonitrile
  • (2E)-2-(4-methoxyphenyl)-3-phenylacrylonitrile
  • (2E)-2-(3,4-dimethoxyphenyl)-3-(4-chlorophenyl)acrylonitrile

Uniqueness

(2E)-2-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile is unique due to the presence of both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.

Properties

IUPAC Name

(E)-2-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-20-16-7-4-13(5-8-16)10-15(12-19)14-6-9-17(21-2)18(11-14)22-3/h4-11H,1-3H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKABZTOSZIYENZ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C#N)\C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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